molecular formula C11H9NO3 B3251525 3-Cyano-beta-oxo-benzenepropanoic acid methyl ester CAS No. 209731-74-8

3-Cyano-beta-oxo-benzenepropanoic acid methyl ester

Cat. No.: B3251525
CAS No.: 209731-74-8
M. Wt: 203.19 g/mol
InChI Key: ZOAIIXLGOOLTPF-UHFFFAOYSA-N
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Description

3-Cyano-beta-oxo-benzenepropanoic acid methyl ester (CAS 209731-74-8) is a β-keto ester derivative featuring a benzene ring substituted with a cyano group (-CN) at the 3-position and a β-oxo propanoic acid methyl ester moiety. Its molecular formula is C₁₁H₉NO₃, with a molecular weight of 203.19 g/mol. Predicted properties include a density of 1.22 g/cm³, boiling point of 324.2°C, and pKa of 9.55. The compound's structure combines aromatic, electron-withdrawing (cyano), and reactive β-keto ester functionalities, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

methyl 3-(3-cyanophenyl)-3-oxopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-15-11(14)6-10(13)9-4-2-3-8(5-9)7-12/h2-5H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOAIIXLGOOLTPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)C1=CC=CC(=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Cyano-beta-oxo-benzenepropanoic acid methyl ester can be synthesized from 3-acetylbenzonitrile and dimethyl carbonate. The reaction typically involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the dimethyl carbonate, which then reacts with the 3-acetylbenzonitrile to form the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthesis from 3-acetylbenzonitrile and dimethyl carbonate can be scaled up for industrial purposes. The reaction conditions would need to be optimized for large-scale production, including the use of appropriate solvents, temperatures, and reaction times.

Chemical Reactions Analysis

Types of Reactions

3-Cyano-beta-oxo-benzenepropanoic acid methyl ester undergoes various types of chemical reactions, including:

    Oxidation: The keto group can be oxidized to form carboxylic acids.

    Reduction: The cyano group can be reduced to form amines.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Amides or esters, depending on the nucleophile used.

Scientific Research Applications

3-Cyano-beta-oxo-benzenepropanoic acid methyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cyano-beta-oxo-benzenepropanoic acid methyl ester involves its functional groups:

    Cyano Group: Can act as an electrophile in nucleophilic addition reactions.

    Keto Group: Can participate in keto-enol tautomerism, affecting its reactivity.

    Methyl Ester Group: Can undergo hydrolysis to form carboxylic acids.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share the β-oxo propanoate ester core but differ in aromatic substituents or ester groups:

Methyl 3-oxo-3-phenylpropanoate
  • Formula : C₁₀H₁₀O₃
  • Molecular Weight : 190.18 g/mol
  • Key Features: Lacks the 3-cyano substituent, resulting in reduced electron-withdrawing effects. Used as a precursor in flavoring agents and pharmaceuticals.
Ethyl 3-oxo-3-phenylpropanoate
  • Formula : C₁₁H₁₂O₃
  • Molecular Weight : 192.21 g/mol
  • Key Features : Ethyl ester variant with slightly higher lipophilicity than methyl esters. Commonly employed in Claisen condensations.
Methyl 3-oxo-3-(2,3,4-trimethoxyphenyl)propanoate
  • Formula : C₁₃H₁₆O₆
  • Molecular Weight : 268.26 g/mol
Ethyl 3-oxo-3-(3-trifluoromethylphenyl)propanoate
  • Formula : C₁₁H₉F₃O₃
  • Molecular Weight : 246.18 g/mol
  • Key Features : The -CF₃ group introduces strong electron-withdrawing effects, increasing electrophilicity at the β-keto position. Applications include medicinal chemistry due to fluorine's metabolic stability.
Ethyl 3-(2-methoxyphenyl)-3-oxopropanoate
  • Formula : C₁₂H₁₄O₄
  • Molecular Weight : 234.24 g/mol
  • Key Features : Methoxy group at the 2-position influences steric hindrance and electronic properties, affecting tautomerism.

Physical and Chemical Properties Comparison

Compound Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C) pKa
3-Cyano-beta-oxo-benzenepropanoic acid methyl ester 203.19 1.22 324.2 9.55
Methyl 3-oxo-3-phenylpropanoate 190.18 - - -
Ethyl 3-oxo-3-phenylpropanoate 192.21 - - -
Methyl 3-oxo-3-(2,3,4-trimethoxyphenyl)propanoate 268.26 - - -
Ethyl 3-oxo-3-(3-trifluoromethylphenyl)propanoate 246.18 - - -
Ethyl 3-(2-methoxyphenyl)-3-oxopropanoate 234.24 - - -

Notes:

  • The cyano group in the target compound increases molecular weight and boiling point compared to non-cyano analogues.
  • Trifluoromethyl and trimethoxy substituents significantly elevate molecular weights due to added functional groups.

Pharmacological and Industrial Relevance

  • Target Compound: Potential as a synthetic precursor for CNS-targeting drugs, leveraging the nitrile moiety’s ability to inhibit enzymes.
  • Trimethoxy Derivative : Enhanced solubility from methoxy groups may improve bioavailability in drug formulations.
  • Trifluoromethyl Derivative : Fluorine’s metabolic stability makes it valuable in agrochemicals.

Biological Activity

3-Cyano-beta-oxo-benzenepropanoic acid methyl ester, also known as methyl 3-(3-cyanophenyl)-3-oxopropionate, is a compound characterized by its unique structural features, including a cyano group and a beta-oxo moiety. Its molecular formula is C11_{11}H9_9NO3_3, with a molecular weight of approximately 203.194 g/mol. This compound exhibits significant biological activity, making it a subject of interest in various fields, including pharmaceuticals and materials science.

  • Molecular Weight : 203.194 g/mol
  • Melting Point : Approximately 115 °C
  • Solubility : Soluble in organic solvents
  • Functional Groups : Cyano group, beta-oxo moiety, aromatic ring

Biological Activity

Research indicates that this compound exhibits notable biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest it may possess antimicrobial effects, which could be beneficial in developing new antimicrobial agents.
  • Cytotoxicity : Investigations into its cytotoxic effects have shown potential against various cancer cell lines, indicating that it may serve as a lead compound for anticancer drug development.
  • Wound Healing : The compound's interaction with biological targets suggests possible applications in enhancing wound healing processes .

The mechanism of action of this compound involves its interaction with specific enzymes or receptors within biological systems. The presence of the cyano and carbonyl groups allows for diverse reactivity, which can modulate biological pathways related to cell proliferation and apoptosis.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes notable compounds and their characteristics:

Compound NameStructure FeaturesUnique Aspects
3-Cyano-2-oxo-3-phenylpropionic acid methyl ester Contains phenyl and cyano groupsPotentially higher reactivity due to phenyl ring
Methyl 3-phenylpropionate Methyl ester of phenylpropionic acidPrimarily used as a flavoring agent
3-(Acetylethylamino)-beta-oxo-benzenepropanoic acid ethyl ester Contains amino groupMay exhibit different biological activities

These comparisons highlight the distinct characteristics of this compound while showcasing its potential applications in various fields.

Antimicrobial Activity Study

A study investigating the antimicrobial properties of this compound demonstrated its effectiveness against several bacterial strains. The compound was tested using standard agar diffusion methods, revealing significant zones of inhibition compared to control substances.

Cytotoxicity Evaluation

In vitro assays were conducted on various cancer cell lines to assess the cytotoxic effects of the compound. Results indicated that this compound exhibited dose-dependent cytotoxicity, leading to cell death primarily through apoptosis pathways.

Wound Healing Assessment

Research focused on the wound healing properties of this compound involved both in vitro and in vivo models. The results showed enhanced cell migration and proliferation in treated groups compared to controls, suggesting its potential as a therapeutic agent for wound management.

Q & A

Basic: What are the common synthetic routes for preparing 3-cyano-beta-oxo-benzenepropanoic acid methyl ester?

Synthesis typically involves multi-step pathways, such as:

  • Cyanation : Introducing the cyano group via nucleophilic substitution or metal-catalyzed reactions (e.g., using KCN or CuCN).
  • Esterification : Reacting the intermediate carboxylic acid with methanol under acidic or enzymatic catalysis.
  • Purification : Techniques like column chromatography or recrystallization to isolate the product .
    Key parameters include solvent choice (e.g., anhydrous DMF for cyanation) and temperature control (e.g., 0–5°C to minimize side reactions) .

Basic: Which analytical techniques are most effective for characterizing the purity and structure of this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm functional groups (e.g., cyano at ~110 ppm, ester carbonyl at ~170 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • Chromatography : GC/MS or HPLC monitors purity, with retention times compared to standards (e.g., C18 columns for reverse-phase separation) .

Advanced: How can computational methods aid in predicting the reactivity of this compound in nucleophilic reactions?

Density Functional Theory (DFT) calculations can model:

  • Electrophilic Centers : Identifying the β-oxo group as a reactive site for nucleophilic attack.
  • Transition States : Simulating energy barriers for reactions like Michael additions or ester hydrolysis.
  • Solvent Effects : Predicting solvation energies in polar aprotic solvents (e.g., DMSO) .
    These models guide experimental design by prioritizing high-yield pathways .

Advanced: What strategies resolve contradictions in experimental data regarding the compound’s stability under varying pH?

  • Controlled Stability Studies : Conduct accelerated degradation tests at pH 1–14, monitoring via HPLC or UV-Vis spectroscopy.
  • Degradation Product Analysis : Identify byproducts (e.g., hydrolysis to carboxylic acid) using LC-MS .
  • Statistical Validation : Apply ANOVA to assess significance of pH-dependent degradation rates .

Basic: What are the key considerations for handling and storing this compound to prevent degradation?

  • Storage : In airtight containers under inert gas (N2_2) at –20°C to prevent oxidation or hydrolysis .
  • Handling : Use gloves and fume hoods to avoid skin contact; wash with soap/water if exposed .
  • Stability Monitoring : Regular NMR or TLC checks to detect decomposition .

Advanced: How does the presence of the cyano group influence the compound’s reactivity compared to non-cyano analogs?

  • Electronic Effects : The electron-withdrawing cyano group enhances electrophilicity at the β-oxo position, accelerating nucleophilic additions .
  • Steric Effects : Minimal steric hindrance allows for regioselective reactions (e.g., selective alkylation at the α-carbon) .
    Comparative studies with non-cyano analogs (e.g., methyl 3-oxo-3-phenylpropanoate) highlight these differences .

Basic: What are the primary applications of this compound in medicinal chemistry research?

  • Intermediate for Drug Synthesis : Used in preparing β-keto ester derivatives with antiviral or anti-inflammatory activity .
  • Protease Inhibition : The cyano group mimics transition states in enzyme inhibition studies .

Advanced: What are the challenges in scaling up the synthesis while maintaining high enantiomeric purity?

  • Chiral Resolution : Use chiral catalysts (e.g., BINOL-derived ligands) or enzymatic methods for asymmetric synthesis.
  • Process Optimization : Adjust reaction time (e.g., 24–48 hours) and solvent polarity to minimize racemization .
  • Analytical Rigor : Employ chiral HPLC or polarimetry to monitor enantiomeric excess (>98%) .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Cyano-beta-oxo-benzenepropanoic acid methyl ester
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3-Cyano-beta-oxo-benzenepropanoic acid methyl ester

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